3-(4-Carboxymethyl-2-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Carboxymethyl-2-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a carboxymethyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Carboxymethyl-2-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the azetidine ring. One common approach is the nucleophilic substitution reaction, where a suitable azetidine derivative is reacted with a fluorinated phenol derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidines or phenols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a candidate for studying biological processes and interactions with biomolecules.
Medicine: Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: Applications in material science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 3-(4-Carboxymethyl-2-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The fluorine atom and carboxymethyl group may enhance its binding affinity to certain receptors or enzymes, leading to biological activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Azetidine derivatives: Other azetidine compounds with different substituents.
Fluorinated phenols: Phenols with different positions or types of fluorine atoms.
Carboxylic acid esters: Ester derivatives with varying alkyl or aryl groups.
Uniqueness: 3-(4-Carboxymethyl-2-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[3-fluoro-4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO5/c1-17(2,3)24-16(22)19-8-12(9-19)10-23-14-5-4-11(6-13(14)18)7-15(20)21/h4-6,12H,7-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGWLWYLJNBPGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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